molecular formula C19H17N5O5S2 B14087664 (2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide

(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide

Cat. No.: B14087664
M. Wt: 459.5 g/mol
InChI Key: BQFCRZZSQUMLRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide involves multiple steps. The starting materials typically include 5-nitro-2-thiophene and acrylic acid, which undergo a series of reactions to form the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using automated equipment to control reaction conditions precisely. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Nitro-2-thiophene)acrylic Acid: A related compound with similar chemical properties but lacking the sulfadimidine amide group.

    Sulfadimidine: An antibiotic with a different chemical structure but similar biological activity.

Uniqueness

3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide is unique due to its combination of a nitrothiophene moiety and a sulfadimidine amide group. This unique structure imparts specific chemical and biological properties, making it valuable for research applications .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5S2/c1-12-11-13(2)21-19(20-12)23-31(28,29)16-7-3-14(4-8-16)22-17(25)9-5-15-6-10-18(30-15)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFCRZZSQUMLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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